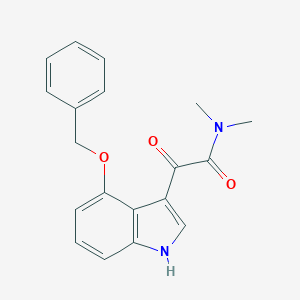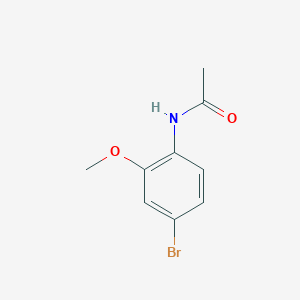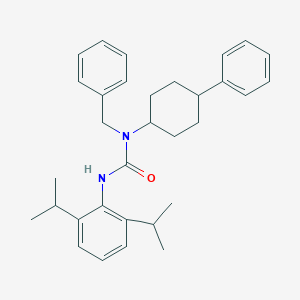
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea, also known as DIPhenylcyclohexylurea (DPCU), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
作用機序
The mechanism of action of DPCU is not fully understood, but it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
DPCU has been found to exhibit unique biochemical and physiological effects. In a study conducted by Wang et al. (2017), DPCU was found to reduce the production of inflammatory cytokines and increase the expression of PPARγ in macrophages. DPCU has also been found to reduce the levels of amyloid-beta and tau proteins in the brain, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
DPCU has several advantages for lab experiments, including its high purity and stability. However, DPCU also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on DPCU. In the field of medicinal chemistry, DPCU could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. In the field of neuroscience, DPCU could be studied further for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In the field of immunology, DPCU could be studied further for its potential as an anti-inflammatory and immunomodulatory agent. Overall, DPCU has significant potential for scientific research and could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. DPCU has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and immunology. Further research on DPCU could lead to the development of new therapeutic agents for various diseases.
合成法
DPCU has been synthesized through a specific method that involves the reaction of 2,6-diisopropylaniline, benzyl isocyanate, and 4-phenylcyclohexyl isocyanate in the presence of a catalyst. The reaction yields DPCU as a white solid, which can be purified through recrystallization. The synthesis of DPCU has been optimized to increase the yield and purity of the compound.
科学的研究の応用
DPCU has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, DPCU has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al. (2016), DPCU was found to exhibit significant anti-inflammatory and analgesic effects in animal models. DPCU has also been studied for its potential as a therapeutic agent for Alzheimer's disease. In a study conducted by Li et al. (2018), DPCU was found to improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease.
特性
CAS番号 |
145410-26-0 |
|---|---|
製品名 |
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea |
分子式 |
C32H40N2O |
分子量 |
468.7 g/mol |
IUPAC名 |
1-benzyl-3-[2,6-di(propan-2-yl)phenyl]-1-(4-phenylcyclohexyl)urea |
InChI |
InChI=1S/C32H40N2O/c1-23(2)29-16-11-17-30(24(3)4)31(29)33-32(35)34(22-25-12-7-5-8-13-25)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h5-17,23-24,27-28H,18-22H2,1-4H3,(H,33,35) |
InChIキー |
MMABCDHYXCTBBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
同義語 |
1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




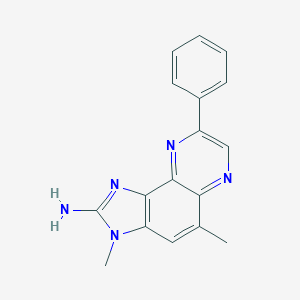
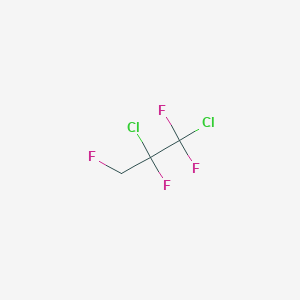
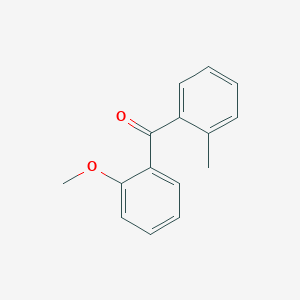

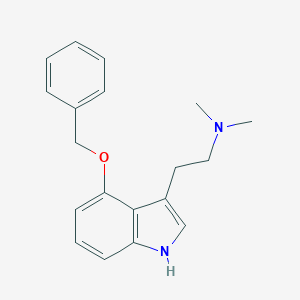
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)

